2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide is a heterocyclic compound characterized by its unique thiazole ring structure and functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for more complex molecules. The compound's structure includes a benzenesulfonamide moiety and a cyclopropyl group, which contribute to its biological activity and chemical reactivity.
The compound can be sourced from various chemical suppliers and databases such as PubChem, which provides comprehensive data on its properties and synthesis routes. It is also referenced in scientific literature focusing on drug discovery and development.
This compound belongs to the class of thiazole derivatives, specifically those that incorporate sulfonamide functionalities. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide can be approached through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of solvents to optimize yield and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide features:
The InChI key for this compound is FMZKHTLBYJROKT-UHFFFAOYSA-N, indicating its unique chemical identity. The molecular formula is C10H10N2O3S2, reflecting its composition.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The products formed depend on specific reaction conditions and reagents used.
The mechanism of action for 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide involves its interaction with biological targets that may include enzymes or receptors involved in disease processes. The presence of the sulfonamide group enhances its ability to interact with biological systems.
Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to mimic natural substrates or interact with key biological pathways. Further studies are required to elucidate specific mechanisms related to this compound's pharmacological effects.
Relevant data from analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide has potential applications in:
The strategic fusion of benzenesulfonamide and thiazole pharmacophores represents a deliberate effort to enhance pharmacological profiles by leveraging synergistic bioactivities. Benzenesulfonamides emerged historically as fundamental scaffolds in antimicrobial (sulfa drugs) and diuretic therapies. Their significance expanded dramatically upon the discovery of potent carbonic anhydrase (CA) inhibition, a mechanism exploitable across diverse therapeutic areas including antiglaucoma, anticonvulsant, and anticancer agents [2]. Concurrently, the 1,3-thiazole nucleus established itself as a privileged heterocycle in medicinal chemistry. Its presence in bioactive molecules contributes to improved metabolic stability, membrane permeability, and versatile binding interactions via its nitrogen and sulfur atoms. Derivatives like 1,3-thiazole-4-carboxylic acid exemplify foundational building blocks for more complex drug candidates [6].
The hybridization strategy, merging the sulfonamide's CA-inhibiting capability with the thiazole's favorable physicochemical and pharmacological properties, gained substantial traction in the 2010s. This era saw targeted exploration of compounds such as 2-(Benzenesulfonamido)-1,3-oxazole-4-carboxamide (a close structural analog) [2] and related structures featuring variations in the heterocyclic core and N-substituents. Patent activity, notably exemplified by WO2015187542A1, underscores the sustained interest in this chemotype for developing inhibitors targeting specific enzyme isoforms relevant to oncology and neurology [3]. The incorporation of the N-cyclopropyl carboxamide moiety, as seen in our compound of interest and analogs like N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide [4], reflects a design principle aimed at modulating steric bulk, lipophilicity, and conformational freedom to optimize target engagement and selectivity.
Table 1: Evolution of Key Benzenesulfonamide-Heterocycle Hybrid Chemotypes
Core Structure | Key N-Substituent | Primary Target/Activity | Representative Example (CID/Patent) |
---|---|---|---|
Benzenesulfonamide-1,3-oxazole | Carboxamide | Carbonic Anhydrase | 2-(Benzenesulfonamido)-1,3-oxazole-4-carboxamide (CID 152760563) [2] |
Benzenesulfonamide-1,3-thiazole | Cyclopropyl-carboxamide | Carbonic Anhydrase / HDAC | 2-Benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Benzenesulfonamide-Cyclopentathiazole | Hydroxyamino (HDACi warhead) | Histone Deacetylase (HDAC) | WO2015187542A1 (e.g., Cyclopenta[d][1,3]thiazole derivatives) [3] |
Benzenesulfonamide-Pyranone | Diverse alkyl/aryl | Fragment-based design / Screening | RU2139284C1 (4-Hydroxypyran-2-one derivatives) [5] |
2-Benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide embodies a sophisticated design strategy for achieving isoform selectivity among carbonic anhydrases (CAs). The zinc-binding benzenesulfonamide group (Ar-SO₂NH₂) acts as the primary anchor, coordinating the catalytic zinc ion within the conserved active site cleft present across all CA isoforms. However, the appended 4-carboxamide-thiazole scaffold, specifically decorated with the N-cyclopropyl group, is engineered to exploit subtle differences in the peripheral topology and hydrophobicity/hydrophilicity of the active site entrances among CA isoforms (e.g., tumor-associated CA IX/XII versus ubiquitous cytosolic CA I/II) [2] [3].
The cyclopropyl ring attached to the carboxamide nitrogen is a critical determinant of selectivity. Its small size, conformational rigidity, and moderate lipophilicity allow it to occupy specific sub-pockets near the active site rim. This interaction is sterically demanding and thus sensitive to variations in the shape and volume of this region across isoforms. For instance, the constrained three-membered ring may favorably fit the CA IX/XII microenvironment, potentially conferring selectivity over CA II, which has a more open entrance. This "tail approach" design principle is widely employed in modern sulfonamide inhibitor development. Patent WO2015187542A1, while focused on HDAC inhibitors, exemplifies the strategic use of cyclopropyl and substituted phenyl groups attached to complex heterocyclic cores (e.g., cyclopenta[d][1,3]thiazole-5-carboxamides) to achieve precise molecular recognition [3]. The thiazole nitrogen and carbonyl oxygen of the carboxamide provide additional hydrogen bonding or dipole-dipole interaction points with residues lining the active site exit, further enhancing affinity and selectivity.
Table 2: Structural Features Enabling Selective CA Inhibition by Benzenesulfonamide-Thiazole Hybrids
Structural Feature | Potential Role in CA Inhibition | Targeted Isoforms (Hypothesized) |
---|---|---|
Benzenesulfonamide (Ar-SO₂NH₂) | Zinc-binding group; anchors compound deep in conserved active site | All (CA I, II, IV, IX, XII, etc.) |
1,3-Thiazole-4-carboxamide core | Scaffold positioning the 'tail'; potential H-bond acceptor (N, C=O) | CA IX, XII (Tumor-associated) |
N-Cyclopropyl substitution | Exploits steric/hydrophobic differences in active site entrance topology | CA IX/XII over CA I/II |
Benzenesulfonamide substituents (R) | Modulates overall lipophilicity and access to hydrophobic pockets | Tunable for specific isoform |
Beyond CA inhibition, the structural architecture of 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide positions it within the broader class of heterocyclic compounds investigated for antiproliferative activity. Heterocycles like thiazoles, oxazoles, pyrazoles, and pyrimidines are mainstays in anticancer drug discovery due to their ability to mimic biological nucleophiles, engage diverse targets via multiple binding modes, and offer significant synthetic versatility for optimization. The benzenesulfonamide-thiazole hybrid chemotype leverages both components for potential on-target effects.
The benzenesulfonamide moiety, beyond CA inhibition, is a known pharmacophore in inhibitors targeting tubulin polymerization (e.g., E7010 analogs) and other enzymes. The thiazole core is prevalent in numerous FDA-approved anticancer agents (e.g., dasatinib, tiazofurin) and investigational compounds, contributing to interactions with kinases, HDACs, and DNA. Patent WO2015187542A1 explicitly details complex heterocyclic carboxamides (e.g., dihydrocyclopenta[d][1,3]thiazole-5-carboxamides, dihydrocyclopenta[c]pyrazole-4-carboxamides) bearing substituted aryl groups and N-hydroxy or N-alkyl/aryl carboxamides as potent HDAC inhibitors and antiproliferative agents [3]. While our compound features an N-cyclopropyl carboxamide rather than the N-hydroxy warhead typical of HDAC inhibitors, its core structure shares significant homology with fragments used in designing multitargeted agents or fragment-based screening libraries targeting proliferative pathways.
Furthermore, the cyclopropyl group introduces a specific steric and electronic profile that can influence cellular uptake, metabolic stability (potentially reducing oxidative metabolism compared to larger alkyl groups), and target binding interactions crucial for antiproliferative efficacy. Russian patent RU2139284C1 highlights the exploration of diverse heterocyclic systems, including sulfur-containing fragments and substituted pyranones, for developing biologically active compounds, underscoring the importance of heterocycle sulfonamide conjugates in the fragment-based design landscape for oncology [5]. The compound’s structure, therefore, occupies a strategic point where CA inhibition potential converges with broader antiproliferative heterocyclic pharmacophore design principles, making it a valuable probe molecule or starting point for multitarget ligand development.
Table 3: Key Heterocyclic Core Structures with Antiproliferative Potential Relevant to the Target Compound
Heterocyclic Core | Representative Substituents | Documented or Potential Targets | Source/Example |
---|---|---|---|
1,3-Thiazole-4-carboxamide | Benzenesulfonamido, N-Cyclopropyl | Carbonic Anhydrase (IX/XII), Tubulin, Kinases | 2-Benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Dihydrocyclopenta[d][1,3]thiazole | 3-Fluoro-2-methylphenyl, N-Hydroxy | Histone Deacetylase (HDAC) | WO2015187542A1 (e.g., (5R)-5-(3-Fluoro-2-methylphenyl)-N-hydroxy-2-(5-methoxypyridin-2-yl)-4,6-dihydrocyclopenta[d][1,3]thiazole-5-carboxamide) [3] |
Dihydrocyclopenta[c]pyrazole | 3-Fluoro-2-methylphenyl, Benzyl, N-Hydroxy | Histone Deacetylase (HDAC) | WO2015187542A1 (e.g., (4R)-2-Benzyl-4-(3-fluoro-2-methylphenyl)-N-hydroxy-5,6-dihydrocyclopenta[c]pyrazole-4-carboxamide) [3] |
4-Hydroxypyran-2-one | Substituted phenyl, Cycloalkyl | Fragment-based screening / Multitarget | RU2139284C1 (4-Hydroxy-2H-pyran-2-one derivatives) [5] |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7